2,4-Hexadiene
Description
Constitutional Isomerism and Bond Connectivity
The constitutional framework of this compound is defined by its linear carbon chain arrangement with double bonds positioned at the second and fourth carbon atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as hexa-2,4-diene, which indicates a six-carbon chain with double bonds beginning at positions 2 and 4. The fundamental molecular connectivity can be represented through the SMILES notation C\C=C\C=C/C, which explicitly indicates the alternating single and double bond pattern characteristic of conjugated diene systems.
The Chemical Abstracts Service registry number 592-46-1 identifies the primary constitutional isomer, while additional registry numbers such as 5194-50-3 and 6108-61-8 correspond to specific stereochemical configurations. This compound exists within a larger family of hexadiene positional isomers, including 1,3-hexadiene, 1,4-hexadiene, and 1,5-hexadiene, each distinguished by the relative positions of their double bonds along the carbon chain. The constitutional arrangement of this compound creates a conjugated system where the π-electron density extends across four carbon atoms, fundamentally influencing the compound's chemical reactivity and physical properties.
The InChI key APPOKADJQUIAHP-CIIODKQPSA-N provides a unique molecular identifier that encompasses the constitutional framework while accommodating stereochemical variations. Modern chemical databases recognize this compound through multiple synonym designations, including cis,trans-2,4-hexadiene, E,Z-2,4-hexadiene, and bipropenyl, reflecting the historical development of stereochemical nomenclature systems. The PubChem compound identification numbers 638071, 643786, and 5326156 correspond to different stereoisomeric forms, emphasizing the importance of constitutional connectivity in database classification systems.
Geometric Isomerism: Cis-Trans Configurations
This compound exhibits geometric isomerism resulting from restricted rotation around its conjugated double bonds, producing multiple stereochemical configurations. The three primary geometric isomers are (2E,4E)-2,4-hexadiene, (2E,4Z)-2,4-hexadiene, and (2Z,4Z)-2,4-hexadiene, each characterized by distinct spatial arrangements of substituent groups around the double bonds. These configurations are systematically designated using E/Z nomenclature, where E (entgegen) indicates opposite-side arrangement and Z (zusammen) indicates same-side arrangement of priority groups around each double bond.
The (2E,4E)-2,4-hexadiene isomer, also known as trans,trans-2,4-hexadiene, represents the thermodynamically most stable configuration under standard conditions. This isomer demonstrates a melting point of negative seventy-nine degrees Celsius and a boiling point of seventy-nine degrees Celsius. The compound exhibits a refractive index of 1.456 and a density of 0.727 grams per milliliter, reflecting the extended conjugated structure's influence on physical properties. The dipole moment of 0.36 Debye indicates moderate polarity resulting from the asymmetric electron distribution in the conjugated system.
The (2Z,4Z)-2,4-hexadiene isomer, designated as cis,cis-2,4-hexadiene, exhibits different physical properties due to its more compact molecular geometry. This configuration demonstrates a boiling point of eighty-three degrees Celsius, slightly higher than the trans,trans isomer, attributable to increased intermolecular interactions resulting from the folded molecular structure. The mixed geometric isomer (2E,4Z)-2,4-hexadiene, representing the cis,trans configuration, exhibits intermediate properties between the two symmetrical isomers.
Commercial preparations typically contain mixtures of these geometric isomers, with technical grade materials often specified as ninety percent pure mixtures of isomers. The equilibrium distribution between isomers depends on temperature, with higher temperatures generally favoring the thermodynamically stable trans,trans configuration. Analytical characterization using gas chromatography enables separation and quantification of individual geometric isomers within commercial mixtures.
| Geometric Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|
| (2E,4E) | (2E,4E)-hexa-2,4-diene | 5194-51-4 | 79 | 0.727 |
| (2E,4Z) | (2E,4Z)-hexa-2,4-diene | 5194-50-3 | 82 | 0.72 |
| (2Z,4Z) | (2Z,4Z)-hexa-2,4-diene | 6108-61-8 | 83 | 0.72 |
Conformational Analysis and Torsional Strain
The conformational behavior of this compound involves rotation around the central carbon-carbon single bond connecting the two double bond systems. This internal rotation generates different conformational isomers designated as s-cis and s-trans, referring to the spatial relationship between the double bonds around the single bond. The s-trans conformation, where the double bonds adopt an extended zigzag arrangement, generally represents the lowest energy configuration due to minimized steric interactions between terminal methyl groups.
Torsional strain analysis reveals that the rotational energy barrier between s-cis and s-trans conformations is influenced by both steric and electronic factors. The conjugated π-electron system creates partial double bond character in the central carbon-carbon bond, restricting free rotation and establishing an energy barrier for conformational interconversion. Computational studies indicate that this barrier is significantly lower than typical carbon-carbon double bonds but higher than simple carbon-carbon single bonds, reflecting the intermediate electronic character of the central bond.
The s-cis conformation experiences increased steric strain due to the proximity of terminal methyl groups, which approach van der Waals contact distances in this arrangement. This steric compression contributes approximately 1.3 kilocalories per mole to the conformational energy difference, consistent with known steric hindrance effects in organic molecules. The electronic component of the energy barrier arises from the partial disruption of π-orbital overlap during rotation, temporarily reducing the stabilization provided by conjugation.
Temperature-dependent conformational equilibria demonstrate that higher temperatures increase the population of higher energy conformations, including partially rotated intermediate structures. Nuclear magnetic resonance spectroscopy enables observation of conformational exchange processes, providing experimental validation of computational predictions regarding conformational energy differences and exchange rates. These conformational dynamics significantly influence the compound's chemical reactivity, particularly in reactions involving coordination to the conjugated π-system.
Computational Modeling of Electronic Structure
Quantum chemical calculations using Density Functional Theory methods have provided detailed insights into the electronic structure of this compound stereoisomers. The B3LYP functional with 6-31+G(d,p) and cc-pVTZ basis sets has been employed to investigate the triplet potential energy surface and electronic excitation processes. These computational studies reveal nine stationary points on the triplet surface and five on the ground state surface, indicating complex photochemical behavior involving multiple electronic states.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations demonstrate that this compound exhibits significantly lower energy barriers for electron transfer reactions compared to other hydrocarbon compounds. Computational analysis indicates that the energy gap between the highest occupied molecular orbital of this compound and the lowest unoccupied molecular orbital of oxygen molecules is substantially reduced compared to non-conjugated alkenes. This electronic structure characteristic contributes to the compound's enhanced reactivity toward oxidation processes and its role in combustion chemistry.
Molecular orbital analysis reveals that the π-electron density distribution extends across the entire conjugated system, creating regions of enhanced electron density above and below the molecular plane. The computational modeling demonstrates that geometric isomerization involves transition states characterized by partial π-bond breaking and reformation, with activation energies dependent on the specific stereochemical pathway. These calculations successfully predict experimental observations regarding photoisomerization quantum yields and product distributions.
Advanced computational methods including Complete Basis Set extrapolation and master equation analysis have been applied to investigate chemically activated pathways leading to aromatic species formation. These studies demonstrate that this compound decomposition produces significant quantities of cyclopentadienyl radicals, which subsequently participate in benzene formation through radical recombination processes. The computational predictions show excellent agreement with experimental measurements of species concentrations in combustion environments, validating the theoretical approach for understanding complex reaction mechanisms.
| Computational Method | Basis Set | Energy Gap (eV) | Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | 4.2 | 12.5 |
| B3LYP | cc-pVTZ | 4.1 | 12.8 |
| CBS-QB3 | Complete Basis Set | 4.0 | 13.1 |
Properties
CAS No. |
592-46-1 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
hexa-2,4-diene |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3 |
InChI Key |
APPOKADJQUIAHP-UHFFFAOYSA-N |
SMILES |
CC=CC=CC |
Isomeric SMILES |
C/C=C/C=C/C |
Canonical SMILES |
CC=CC=CC |
Other CAS No. |
5194-51-4 68514-38-5 592-46-1 |
physical_description |
Colorless liquid; [Aldrich MSDS] |
Pictograms |
Flammable; Irritant |
Related CAS |
25702-29-8 |
Origin of Product |
United States |
Preparation Methods
Preparation from 1-Hexene via Catalytic Isomerization
One of the primary methods for synthesizing 2,4-hexadiene is the selective isomerization of 1-hexene using iridium-based catalysts.
- Catalyst and Conditions: The catalyst used is (iPr4Anthraphos)Ir(C2H4), a complex of iridium with a bulky phosphine ligand, employed under an inert atmosphere in a sealed vessel.
- Reaction Parameters: The reaction is carried out at 180 °C for approximately 3.5 hours.
- Procedure: In an argon-filled glovebox, the catalyst (8.0 mg, 0.0127 mmol) is dissolved in neat 1-hexene (2.5 g, 29.7 mmol). The sealed reaction mixture is heated, and aliquots are periodically analyzed by gas chromatography (GC) using mesitylene as an internal standard.
- Yield and Selectivity: This method favors the formation of this compound selectively, with the relative amounts of products monitored over time to optimize yield and purity.
This catalytic isomerization is advantageous due to the direct conversion from an easily available alkene without additional reagents or solvents, allowing for a streamlined synthesis of this compound.
Preparation via Isomerization and Acetylation of 1,4-Hexadien-3-ol (Sorbyl Alcohol)
Another well-documented method involves the preparation of this compound derivatives through the intermediate 1,4-hexadien-3-ol, which is accessible from crotonaldehyde and vinyl magnesium chloride.
- Step 1: Synthesis of 1,4-Hexadien-3-ol
- Vinyl magnesium chloride is added to crotonaldehyde, yielding 1,4-hexadien-3-ol in approximately 80% yield.
- Step 2: Acetylation
- The 1,4-hexadien-3-ol is acetylated using acetic anhydride to form 1,4-hexadienyl-3-acetate with about 90% yield.
- Step 3: Isomerization
- The acetate is isomerized in a mixture of glacial acetic acid and alkali acetate (typically sodium acetate) at temperatures ranging from 50 to 130 °C (preferably 80 to 125 °C).
- This step produces a mixture of isomers, mainly 1,3-hexadienyl-5-acetate and 2,4-hexadienyl-1-acetate (sorbyl acetate).
- The isomer ratio can be shifted favorably towards 2,4-hexadienyl-1-acetate by optimizing reaction conditions, such as temperature and acetate concentration.
- Separation and Yield
- The isomers can be separated by fractional distillation.
- The overall yield of 2,4-hexadienyl-1-acetate based on crotonaldehyde is about 46%.
- The product consists predominantly (89%) of the all-E isomer, with minor amounts of other stereoisomers.
This method is industrially relevant due to the availability of starting materials and relatively simple reaction conditions. The use of glacial acetic acid and alkali acetate mixture is key to achieving good selectivity and yield without expensive palladium catalysts.
Alternative Route via Aldol Condensation and Reduction
An alternative synthetic approach involves the preparation of 2,4-hexadienol (the alcohol form) via aldol condensation followed by reduction.
- Aldol Condensation:
- Acetaldehyde and crotonaldehyde undergo aldol condensation to form 2,4-hexadienal (sorbyl aldehyde).
- The isolated yield of 2,4-hexadienal is relatively low (~17%).
- Reduction:
- 2,4-Hexadienal is then reduced using sodium borohydride to yield 2,4-hexadienol with about 86% yield.
- Further Acetylation:
- The 2,4-hexadienol can be acetylated with acetic anhydride to produce sorbyl acetate in approximately 90% yield.
While this route involves more steps and lower initial yields, it provides an alternative when starting from simpler aldehydes and allows access to 2,4-hexadienol intermediates for further functionalization.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic isomerization of 1-hexene | 1-Hexene | (iPr4Anthraphos)Ir(C2H4) | 180 °C, inert atmosphere, 3.5 h | Not explicitly stated | High selectivity, direct conversion |
| Isomerization of 1,4-hexadien-3-ol acetate | Crotonaldehyde + vinyl MgCl → 1,4-Hexadien-3-ol | Acetic anhydride, glacial acetic acid + sodium acetate | 50–130 °C, 1–2 h | ~46% (overall) | Industrially feasible, moderate yield |
| Aldol condensation + reduction | Acetaldehyde + crotonaldehyde | NaBH4 (reduction), acetic anhydride (acetylation) | Room temp reduction, acetylation at mild heat | 17% (aldol), 86% (reduction), 90% (acetylation) | Multi-step, lower initial yield |
Research Findings and Analytical Data
- Product Analysis: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and determine isomer ratios.
- Isomer Distribution: For the isomerization of acetates, the 2,4-hexadienyl-1-acetate product is predominantly the all-E isomer (~89%), with minor E/Z isomers present.
- Reaction Optimization: Adjusting temperature and acetate concentration shifts isomer ratios, improving the yield of the desired this compound derivative.
- Catalyst Efficiency: The iridium catalyst system allows selective isomerization under neat conditions, minimizing side products.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon can yield hexane.
Substitution: It can participate in electrophilic addition reactions, such as the addition of hydrogen halides, to form haloalkanes.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).
Major Products
Oxidation: Epoxides, diols.
Reduction: Hexane.
Substitution: Haloalkanes.
Scientific Research Applications
Synthetic Applications
1. Production of Dithiines
One notable application of 2,4-Hexadiene is in the synthesis of 3,6-dimethyl-3,6-dihydro-[1,2]dithiine. This compound has implications in medicinal chemistry and materials science due to its unique electronic properties .
2. Cycloaddition Reactions
This compound participates in cycloaddition reactions, particularly Diels-Alder reactions. These reactions are crucial for synthesizing cyclic compounds which are often precursors to pharmaceuticals and agrochemicals. The ability of this compound to form stable adducts through these mechanisms makes it a valuable building block in organic synthesis .
3. Photochemical Reactions
The compound also shows promise in photochemistry. Studies have demonstrated that this compound can undergo photochemical reactions leading to various products through mechanisms such as vinylogous reactions and photodimerization . Such reactions can be harnessed for developing new materials with specific optical properties.
Industrial Applications
1. Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or co-monomer in the production of various polymers. Its structure allows for the incorporation of double bonds into polymer chains, which can enhance the material properties such as elasticity and strength.
2. Catalytic Processes
Recent research has explored the use of this compound in catalytic processes involving metal-organic frameworks (MOFs). These frameworks can utilize this compound as a linker or reactant to create hydrophobic materials with potential applications in gas storage and separation technologies .
Case Study 1: Synthesis of Dithiines
A study highlighted the synthesis of dithiines from this compound through a series of reactions involving sulfur compounds. The resulting dithiines exhibited significant biological activity, indicating potential pharmaceutical applications. The reaction conditions were optimized to maximize yield and purity .
Case Study 2: Photochemical Transformation
Research conducted on the photochemical behavior of this compound demonstrated its ability to form complex cyclic structures upon UV irradiation. This transformation was studied for its potential applications in creating novel materials with enhanced photostability and reactivity .
Mechanism of Action
The mechanism of action of 2,4-Hexadiene in chemical reactions often involves the formation of intermediate carbocations or radicals. For example, in electrophilic addition reactions, the initial step is the protonation of one of the double bonds, leading to the formation of a carbocation. This intermediate can then react with nucleophiles to form the final product .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of 2,4-Hexadiene and Related Compounds
| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Density (g/mL) | Key Feature(s) |
|---|---|---|---|---|---|
| This compound | C₆H₁₀ | 592-46-1 | 81–83 (lit.) | 0.72 (25°C) | Conjugated diene; stereoisomerism |
| 1,3-Hexadiene | C₆H₁₀ | 592-48-3 | N/A | N/A | Non-conjugated; allylic radical precursor |
| 1,5-Hexadiene | C₆H₁₀ | 592-42-7 | 64–66 | 0.70 | Non-conjugated; higher reactivity |
| 2,5-Dimethyl-2,4-hexadiene | C₈H₁₂ | 764-13-6 | 135–137 | 0.75 | Methyl-substituted; industrial relevance |
| 1,6-Dibromo-2,4-hexadiene | C₆H₈Br₂ | 63621-95-4 | N/A | N/A | Brominated derivative; synthetic utility |
Notes:
Reactivity and Chemical Behavior
Table 2: Reactivity Comparison in Key Reactions
Key Findings :
Thermodynamic Stability: Conjugated this compound is less reactive in transhydrogenation with pentane than non-conjugated 1,5-hexadiene due to its stability .
Oxidation Pathways : this compound generates HO₂ during oxidation, while 1,3-hexadiene forms allylic radicals, leading to different product distributions .
Synthetic Utility : this compound reacts stereospecifically with diboron compounds to form diols, highlighting its role in asymmetric synthesis .
Biological Activity
2,4-Hexadiene is a conjugated diene with two double bonds located at the second and fourth carbon atoms. It plays a significant role in organic synthesis and has been studied for its biological activities, particularly in relation to antimicrobial properties and antioxidant effects. This article reviews various studies that explore the biological activity of this compound and its derivatives, focusing on their antimicrobial efficacy, antioxidant properties, and potential applications in pharmaceuticals.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of 2,4-hexadienoic acid derivatives. In a study evaluating a series of these compounds against several pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, quantitative structure-activity relationship (QSAR) analysis was employed to correlate chemical structure with biological activity. The findings indicated that specific topological parameters significantly influenced the antimicrobial effectiveness of these derivatives .
Table 1: Antimicrobial Activity of 2,4-Hexadienoic Acid Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S(1) | Staphylococcus aureus | 32 µg/mL |
| S(2) | Escherichia coli | 16 µg/mL |
| S(3) | Candida albicans | 64 µg/mL |
| S(4) | Bacillus subtilis | 8 µg/mL |
The QSAR model demonstrated that molecular connectivity indices were reliable predictors of antimicrobial activity, suggesting that structural modifications could enhance efficacy against specific microorganisms .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated, particularly through its derivatives. A study examined the antiradical activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to assess the ability of these compounds to scavenge free radicals. The results indicated that some derivatives exhibited moderate antioxidant activity, which was correlated with their structural features .
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Derivative A | 42.74 ± 0.20 |
| Derivative B | 55.10 ± 0.15 |
| Derivative C | 30.50 ± 0.10 |
These findings suggest that structural modifications can influence the antioxidant capacity of compounds derived from this compound, making them potential candidates for developing new antioxidant agents .
Case Studies
Several case studies have provided insights into the biological activities associated with this compound and its derivatives:
- Antimicrobial Efficacy : A study synthesized various derivatives and tested their effectiveness against a range of pathogenic microorganisms. The results demonstrated that certain modifications could significantly enhance antimicrobial properties, suggesting pathways for further development in pharmaceutical applications .
- Antioxidant Properties : Research focused on the interaction of synthesized compounds with free radicals showed promising results in terms of oxidative stress mitigation in bacterial models. This indicates potential applications in food preservation and health supplements .
- Synthesis and Reaction Mechanisms : Investigations into the Diels-Alder reactions involving this compound have revealed mechanisms that could be exploited for synthesizing biologically active compounds. These reactions can lead to complex structures with potential therapeutic benefits .
Q & A
Q. How can spectroscopic methods differentiate between the stereoisomers of 2,4-hexadiene?
this compound exhibits three geometric isomers due to its two conjugated double bonds: (2Z,4Z), (2Z,4E), and (2E,4E) . UV-Vis spectroscopy is critical for identifying the conjugated (2E,4E) isomer, as it absorbs in the UV region (~220–260 nm) due to extended π-orbital overlap, while non-conjugated isomers lack this activity . For NMR differentiation:
- ¹H NMR : The splitting patterns and chemical shifts of vinylic protons vary based on substituent geometry. For example, trans-coupling constants (J ≈ 12–16 Hz) differ from cis (J ≈ 6–10 Hz) .
- ¹³C NMR : Conjugated dienes exhibit deshielded carbons compared to isolated double bonds. Computational tools (e.g., ACD/Labs Percepta) can predict shifts for comparison .
Q. What experimental protocols are recommended for synthesizing this compound and verifying its purity?
Synthesis via ethenolysis of 1,5-cyclooctadiene using Re₂O₇/Al₂O₃ catalysts is a common industrial method . For lab-scale preparation, elimination reactions (e.g., dehydrohalogenation of 3,4-dibromohexane with strong bases like KOtBu) yield mixtures requiring purification . Analytical validation steps include:
Q. How do thermodynamic properties like heats of hydrogenation inform the stability of this compound isomers?
Experimental heats of hydrogenation (ΔH°hydro) for conjugated dienes (e.g., this compound) are typically lower than non-conjugated isomers due to resonance stabilization. For example:
| Isomer | ΔH°hydro (kJ/mol) |
|---|---|
| (2E,4E)-hexadiene | ~230 |
| 1,5-hexadiene | ~260 |
| Data from MMX computational models should align with empirical values within ±5% error; discrepancies may indicate incomplete conjugation or steric strain . |
Advanced Research Questions
Q. How can computational chemistry models reconcile discrepancies in the heats of formation (ΔH°f) of this compound isomers?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict ΔH°f by optimizing geometries and comparing with experimental hydrogenation data. For example:
- Step 1 : Calculate ΔH°f for hexane (reference product).
- Step 2 : Subtract experimental ΔH°hydro to derive ΔH°f for each isomer.
Discrepancies >10 kJ/mol suggest errors in stereochemical assignments or unaccounted van der Waals interactions .
Q. What mechanistic insights govern the stereospecific palladium-catalyzed reactions of this compound?
PdCl₂ interacts with this compound via π-complex formation, favoring syn-addition in polymerizations. The trans-1,4 polymer structure arises from antiperiplanar insertion during catalysis. Kinetic studies (e.g., simplex optimization) show temperature and ligand choice (e.g., phosphines) critically influence regioselectivity .
Q. How do polymerization conditions affect the microstructure of poly(this compound)?
Radical polymerization under varying temperatures (e.g., 60–120°C) yields different tacticity:
- High temps : Favor atactic chains due to rapid propagation.
- Low temps : Syndiotactic dominance from slower, controlled radical pairing.
Characterization via ¹³C NMR (backbone carbons) and GPC (molecular weight distribution) is essential .
Methodological Best Practices
Q. How should researchers address contradictions in literature data on this compound’s spectroscopic properties?
- Triangulate sources : Cross-reference NMR/UV data from NIST , peer-reviewed journals (e.g., J. Org. Chem. ), and computational predictions .
- Reproduce experiments : Follow protocols from primary literature (e.g., Fang & Rogers, 1992) and document deviations (e.g., solvent purity, instrument calibration) .
Q. What strategies optimize the isolation of trace this compound isomers from complex mixtures?
- Prep-GC : Use polar columns (e.g., DB-WAX) to resolve isomers with <0.1% abundance.
- Derivatization : React with dienophiles (e.g., maleic anhydride) to form adducts for easier separation .
Data Management and Reproducibility
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
